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Compound of Interest

Compound Name: (2,6-Dibromopyridin-4-yl)methanol

Cat. No.: B2750484

An In-Depth Technical Guide to (2,6-Dibromopyridin-4-yl)methanol: Structure, Synthesis, and
Applications in Modern Chemistry

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and
materials science, the strategic design of molecular scaffolds is paramount. Pyridine-based
structures are of perennial interest due to their presence in numerous bioactive compounds
and functional materials. (2,6-Dibromopyridin-4-yl)methanol emerges as a particularly
valuable building block. Its structure combines a primary alcohol—a versatile handle for
subsequent chemical transformations—with two symmetrically placed bromine atoms on the
pyridine core. These halogens serve as key anchor points for introducing molecular complexity,
primarily through metal-catalyzed cross-coupling reactions.

This guide provides an in-depth technical overview of (2,6-Dibromopyridin-4-yl)methanol,
intended for researchers, chemists, and drug development professionals. We will delve into its
structural characteristics, a robust synthetic protocol, methods for analytical validation, and its
vast potential in synthetic applications, grounding all claims in established chemical principles
and authoritative data.

Structural Elucidation and Physicochemical
Properties
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The formal nomenclature for this compound, as designated by the International Union of Pure
and Applied Chemistry (IUPAC), is (2,6-Dibromopyridin-4-yl)methanol.[1] It is also commonly
referred to as (2,6-dibromo-4-pyridinyl)methanol.[2] The molecule consists of a central pyridine
ring substituted at the 2- and 6-positions with bromine atoms and at the 4-position with a
hydroxymethyl group (-CH20H).

The two bromine atoms are strong electron-withdrawing groups, which significantly decreases
the electron density of the pyridine ring. This electronic modification lowers the pKa of the
pyridine nitrogen, making it less basic than pyridine itself. Furthermore, the C-Br bonds are
prime sites for oxidative addition in cross-coupling catalysis, a feature central to the
compound's utility. The primary alcohol at the C4 position provides a nucleophilic site for
esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

A summary of its key physicochemical properties is presented below.

Property Value Source(s)

CAS Number 223463-02-3 [1][2]

Molecular Formula CeHsBr2NO [1]

Molecular Weight 266.92 g/mol [1]

Appearance Solid

Purity Typically 297% [3]

-~ Sealed in a dry environment,

Storage Conditions [4]
2-8°C

SMILES OCclcc(Br)nc(Br)cl [1114]
YYJODMMTPSDERD-

InChiKey [1]

UHFFFAOYSA-N

Synthesis and Purification: A Validated Protocol

While (2,6-Dibromopyridin-4-yl)methanol is commercially available, an in-house synthesis
may be required for large-scale use or derivatization studies. A robust and reliable method
involves the reduction of a 2,6-dibromopyridine-4-carboxylate ester. This approach is adapted
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from established procedures for analogous compounds, such as the synthesis of (2,6-
dichloropyridin-4-yl)methanol from its corresponding ester.[5] The causality for this choice rests
on the high chemoselectivity of sodium borohydride (NaBHa4), which readily reduces esters to
alcohols without affecting the C-Br bonds or the aromatic pyridine core under mild conditions.

Synthetic Workflow Diagram

The logical flow from the starting material, 2,6-dibromoisonicotinic acid, to the final purified
product is depicted below.
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Step 3: Workup & Purification
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Caption: Synthetic workflow for (2,6-Dibromopyridin-4-yl)methanol.
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Detailed Experimental Protocol

Step 1: Esterification of 2,6-Dibromoisonicotinic Acid

To a stirred suspension of 2,6-dibromoisonicotinic acid (1.0 equiv) in anhydrous methanol
(approx. 0.2 M), add concentrated sulfuric acid (0.1 equiv) dropwise at 0°C.

Allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours,
monitoring by TLC until the starting material is consumed.

Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of
sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield methyl 2,6-dibromoisonicotinate, which can
often be used in the next step without further purification.

Step 2: Reduction to (2,6-Dibromopyridin-4-yl)methanol

Dissolve the methyl 2,6-dibromoisonicotinate (1.0 equiv) from the previous step in anhydrous
methanol or ethanol (approx. 0.3 M) in a round-bottom flask.

Cool the solution to 0-5°C using an ice bath.

Add sodium borohydride (NaBHa4, 2.0-3.0 equiv) portion-wise, ensuring the internal
temperature does not exceed 10°C. The choice of 2-3 equivalents ensures the reaction goes
to completion and accounts for any reaction of NaBHa with the alcohol solvent.

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours,
monitoring by TLC.

Upon completion, cool the mixture to 0°C and slowly add a saturated aqueous solution of
ammonium chloride to quench the excess NaBHa.

Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
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o Extract the resulting aqueous slurry with ethyl acetate or dichloromethane (3x).

« Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to
yield the crude product.

Step 3: Purification

» Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl
acetate in hexanes as the eluent.

o Combine the product-containing fractions and remove the solvent under reduced pressure to
yield (2,6-Dibromopyridin-4-yl)methanol as a solid.

Spectroscopic Characterization: A Self-Validating

System

Confirmation of the product's identity and purity is essential. A combination of spectroscopic
methods provides a self-validating system where each technique corroborates the others.

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and
highly informative.

o Asinglet at approximately & 7.5-7.8 ppm corresponding to the two equivalent aromatic
protons at the C3 and C5 positions. The downfield shift is due to the deshielding effect of
the electronegative bromine atoms and the pyridine nitrogen.

o Asinglet at approximately d 4.6-4.8 ppm corresponding to the two protons of the
methylene group (-CHz-).

o Abroad singlet (or triplet, depending on solvent and concentration) at approximately & 5.0-
5.5 ppm for the hydroxyl proton (-OH). This signal will disappear upon a D20 shake, a key
validation step.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance):

o Asignal for the C4 carbon (bearing the -CH20H group) around & 155-160 ppm.
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o Asignal for the C2 and C6 carbons (bearing the Br atoms) around & 140-145 ppm.
o Asignal for the C3 and C5 carbons around & 120-125 ppm.

o Asignal for the methylene carbon (-CH20H) around & 60-65 ppm.

e FT-IR (Fourier-Transform Infrared Spectroscopy):

o Abroad absorption band in the region of 3200-3400 cm~1 is characteristic of the O-H
stretching vibration of the alcohol group.

o C-H stretching vibrations for the aromatic and methylene groups will appear around 2850-
3100 cm~1.

o Characteristic C=N and C=C stretching vibrations of the pyridine ring will be observed in
the 1400-1600 cm~* region.

o A strong C-O stretching band will be present around 1000-1050 cm~1.
e Mass Spectrometry (MS):

o The mass spectrum (e.g., via ESI+) should show a molecular ion peak [M+H]* at m/z
267.8. A hallmark feature will be the characteristic isotopic pattern for two bromine atoms
(a 1:2:1 ratio for M, M+2, and M+4 peaks), providing definitive confirmation of the dibromo-
substitution.

Reactivity and Synthetic Utility

The true value of (2,6-Dibromopyridin-4-yl)methanol lies in its predictable and versatile
reactivity, allowing for stepwise and selective functionalization.

e Cross-Coupling Reactions: The C-Br bonds are ideal handles for Suzuki, Stille, Sonogashira,
Buchwald-Hartwig, and other metal-catalyzed cross-coupling reactions. This allows for the
introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups at the 2- and 6-positions,
providing a direct route to complex, sterically hindered pyridine derivatives. The symmetry of
the molecule allows for either double substitution to create Cz-symmetric molecules or, with
careful control of stoichiometry, selective mono-substitution.
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» Alcohol Group Transformations: The primary alcohol can be readily:

o Oxidized to 2,6-dibromopyridine-4-carbaldehyde using mild reagents like manganese
dioxide (MnOz2) or Dess-Martin periodinane. Further oxidation to 2,6-dibromoisonicotinic
acid can be achieved with stronger oxidants like potassium permanganate (KMnQOa).

o Converted to an ether via the Williamson ether synthesis.
o Esterified with carboxylic acids or acid chlorides under standard conditions.

o Substituted with other nucleophiles after conversion to a better leaving group (e.g., a
tosylate or a halide).

This orthogonal reactivity—the ability to perform reactions at the C-Br bonds or the alcohol
group independently—makes this compound a powerful tool for building complex molecular
architectures.

Applications in Research and Drug Development

While specific applications of (2,6-Dibromopyridin-4-yl)methanol itself are often proprietary or
part of larger synthetic schemes, the utility of the 2,6-disubstituted pyridine-4-methanol scaffold
is well-established. Analogous brominated pyridines serve as key intermediates in the
synthesis of a wide range of products.[6]

e Pharmaceuticals: The 2,6-disubstituted pyridine core is a common scaffold in medicinal
chemistry. Derivatives have been investigated as kinase inhibitors, antimicrobial agents, and
modulators of other biological targets.[7] The ability to install two different substituents via
sequential cross-coupling reactions allows for fine-tuning of steric and electronic properties
to optimize ligand-protein interactions.

+ Fine Chemicals and Materials Science: Beyond pharmaceuticals, this building block can be
used to synthesize ligands for catalysis, organic light-emitting diodes (OLEDs), and other
functional materials where a rigid, well-defined heterocyclic core is advantageous.[6]

Conclusion
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(2,6-Dibromopyridin-4-yl)methanol is more than just a chemical intermediate; it is a
strategically designed platform for molecular innovation. Its combination of a functionalizable
primary alcohol and two reactive bromine handles on a stable pyridine core provides chemists
with a reliable and versatile tool. The straightforward synthesis and predictable reactivity profile,
underpinned by well-understood chemical principles, make it an indispensable asset for
professionals in drug discovery, agrochemicals, and materials science who seek to construct
complex and functionally diverse molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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